molecular formula C12H13O4- B14076724 3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate CAS No. 62707-19-1

3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate

Cat. No.: B14076724
CAS No.: 62707-19-1
M. Wt: 221.23 g/mol
InChI Key: RDKPEKUJILTPNU-UHFFFAOYSA-M
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Description

3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate is an organic compound with the molecular formula C12H14O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a phenyl group attached to a propanoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate typically involves the esterification of 2-methyl-3-oxo-2-phenylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-Methyl-3-oxo-2-phenylpropanoic acid.

    Reduction: 2-Methyl-3-hydroxy-2-phenylpropanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, leading to changes in metabolic processes.

Comparison with Similar Compounds

    Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Similar in structure but with an ethyl group instead of an ethoxy group.

    Methyl 2-methyl-3-oxo-3-phenylpropanoate: Contains a methyl group instead of an ethoxy group.

    2-Methyl-3-oxo-3-phenylpropanoic acid: The acid form of the compound.

Uniqueness: 3-Ethoxy-2-methyl-3-oxo-2-phenylpropanoate is unique due to the presence of the ethoxy group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where the ethoxy group plays a crucial role.

Properties

CAS No.

62707-19-1

Molecular Formula

C12H13O4-

Molecular Weight

221.23 g/mol

IUPAC Name

3-ethoxy-2-methyl-3-oxo-2-phenylpropanoate

InChI

InChI=1S/C12H14O4/c1-3-16-11(15)12(2,10(13)14)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,13,14)/p-1

InChI Key

RDKPEKUJILTPNU-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C(C)(C1=CC=CC=C1)C(=O)[O-]

Origin of Product

United States

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